![molecular formula C15H13N3 B2755538 (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine CAS No. 861212-75-1](/img/structure/B2755538.png)
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrrolopyridine derivatives, which have shown promising results in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Ruthenium-Cymene Containing Pyridine-Derived Aldiimine Ligands
The study by Ramos et al. (2019) explores ruthenium-cymene complexes containing pyridine-derived aldiimine ligands for the transfer hydrogenation of aryl ketones. The synthesis and characterization of these complexes demonstrate their potential in catalytic activities, with good productivity and turnover frequency (TOF) in the hydrogenation process. This research highlights the application of such compounds in catalysis, specifically in transfer hydrogenation reactions, showcasing their efficiency and effectiveness in converting ketones to alcohols (Ramos et al., 2019).
Palladium(II) Complexes for Polymerization
Kim et al. (2014) discuss the synthesis of Palladium(II) complexes with bidentate N,N'-bidentate N-cycloalkyl 2-iminomethylpyridine and their application in the polymerization of methyl methacrylate (MMA). These complexes demonstrate high catalytic activity and selectivity for MMA polymerization, indicating their utility in materials science, especially in the synthesis of polymers with specific structural properties (Kim et al., 2014).
Organosoluble Poly(pyridine−imide) with Pendent Pyrene Group
Liaw et al. (2007) synthesized a novel organosoluble poly(pyridine−imide) with a pendent pyrene group, demonstrating its thermal, optical, electrochemical, and electrochromic properties. This material shows promise for applications in high-performance polymers, offering insights into the development of materials with specific electrochromic and electrochemical properties (Liaw et al., 2007).
Schiff Bases as Corrosion Inhibitors
Aatiaoui et al. (2021) investigated the synthesis of Schiff bases based on imidazo[1,2-a]pyridine for their application as corrosion inhibitors for mild steel in acidic environments. Their study provides valuable information on the protective properties of these compounds, offering a potential application in materials science for corrosion protection (Aatiaoui et al., 2021).
Pyrrole-Based Electro-Optic Materials
Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores and investigated their applications as electro-optic materials. The study showcases the potential of these compounds in the development of nonlinear optical materials, which could be used in various optical applications, including modulators and switches (Facchetti et al., 2003).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine involves the reaction of 4-methylbenzaldehyde with 1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde in the presence of ammonium acetate and acetic acid to form the intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to yield the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde", "ammonium acetate", "acetic acid", "sodium borohydride" ], "Reaction": [ "Step 1: Mix 4-methylbenzaldehyde, 1H-pyrrolo[2,3-b]pyridine-1-carboxaldehyde, ammonium acetate, and acetic acid in a reaction flask.", "Step 2: Heat the reaction mixture to reflux for several hours.", "Step 3: Allow the reaction mixture to cool to room temperature.", "Step 4: Add sodium borohydride to the reaction mixture and stir for several hours.", "Step 5: Acidify the reaction mixture with hydrochloric acid.", "Step 6: Extract the product with a suitable organic solvent.", "Step 7: Purify the product by recrystallization or chromatography." ] } | |
| 861212-75-1 | |
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-pyrrolo[2,3-b]pyridin-1-ylmethanimine |
InChI |
InChI=1S/C15H13N3/c1-12-4-6-13(7-5-12)11-17-18-10-8-14-3-2-9-16-15(14)18/h2-11H,1H3 |
InChI-Schlüssel |
QJTAQFFNUQNTOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


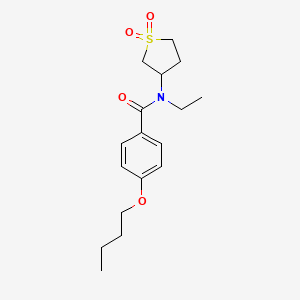
![N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755458.png)
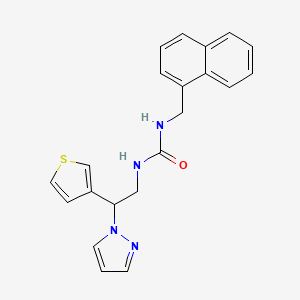
![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)
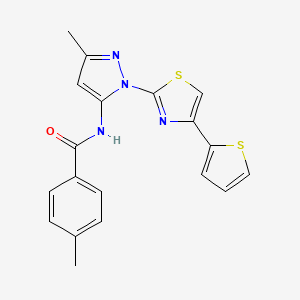
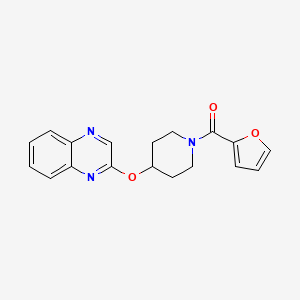
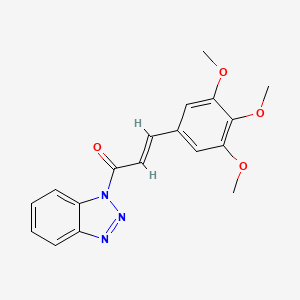


![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2755477.png)

